molecular formula C23H19FN6O3S B2460864 N-(2,5-dimethoxyphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1206986-82-4

N-(2,5-dimethoxyphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B2460864
CAS No.: 1206986-82-4
M. Wt: 478.5
InChI Key: VJNYBDSBUKTWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19FN6O3S and its molecular weight is 478.5. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes for Biological Research Research into fluorescent solvatochromic dyes, such as those discussed by Diwu et al. (1997), demonstrates the utility of certain dimethoxyphenyl compounds in developing ultrasensitive fluorescent molecular probes. These probes can be utilized to study a variety of biological events and processes due to their strong solvent-dependent fluorescence, long emission wavelengths, and high fluorescence quantum yields (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Synthesis and Biological Activity of Novel Compounds The synthesis and investigation of polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes, highlight the potential for compounds with dimethoxyphenyl groups to serve as lead molecules for further drug development. Such research, exemplified by Kucukoglu et al. (2016), underscores the role of chemical synthesis in discovering new therapeutic agents with specific biological activities (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Advancements in Materials Science Studies on the synthesis, characterization, and biological evaluation of novel compounds, such as those conducted by Zyabrev et al. (2022), provide insights into the development of new materials with potential anticancer activities. These materials, developed through the characterization of 1,3-oxazoles and related compounds, contribute to our understanding of how structural modifications can impact biological activity and offer a pathway to the creation of more effective therapeutic agents (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O3S/c1-32-16-7-8-20(33-2)18(11-16)25-21(31)13-34-23-27-26-22-19-12-17(14-3-5-15(24)6-4-14)28-30(19)10-9-29(22)23/h3-11,17,19,22,26,28H,12-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOYYCHZUSBBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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